molecular formula C29H42Br4N2O4 B2944102 1-[2,6-Dibromo-4-(2-{3,5-dibromo-4-[3-(diethylamino)-2-hydroxypropoxy]phenyl}propan-2-YL)phenoxy]-3-(diethylamino)propan-2-OL CAS No. 321945-36-2

1-[2,6-Dibromo-4-(2-{3,5-dibromo-4-[3-(diethylamino)-2-hydroxypropoxy]phenyl}propan-2-YL)phenoxy]-3-(diethylamino)propan-2-OL

Cat. No. B2944102
CAS RN: 321945-36-2
M. Wt: 802.281
InChI Key: KQLGSYMXSSHNSQ-UHFFFAOYSA-N
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Description

1-[2,6-Dibromo-4-(2-{3,5-dibromo-4-[3-(diethylamino)-2-hydroxypropoxy]phenyl}propan-2-YL)phenoxy]-3-(diethylamino)propan-2-OL is a useful research compound. Its molecular formula is C29H42Br4N2O4 and its molecular weight is 802.281. The purity is usually 95%.
The exact mass of the compound 1-[2,6-Dibromo-4-(2-{3,5-dibromo-4-[3-(diethylamino)-2-hydroxypropoxy]phenyl}propan-2-YL)phenoxy]-3-(diethylamino)propan-2-OL is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to 1-[2,6-Dibromo-4-(2-{3,5-dibromo-4-[3-(diethylamino)-2-hydroxypropoxy]phenyl}propan-2-YL)phenoxy]-3-(diethylamino)propan-2-OL, particularly focusing on novel peripherally tetra-substituted octacationic metal-free and metallophthalocyanines, have been explored. These compounds have shown significant scientific interest due to their unique aggregation behaviors in different solvents and concentrations, offering insights into their potential applications in various fields, including materials science and photonics (Acar et al., 2012).

Electropolymerization Studies

Electropolymerization studies of silicon naphthalocyanines (SiNcs) bearing electropolymerizable substituents related to the mentioned compound have been conducted. These studies provide valuable information on the non-aggregated nature of SiNcs in different solvents and their potential for creating novel polymeric materials with specific electronic and optical properties, demonstrating significant implications for advanced material development (Bıyıklıoğlu & Alp, 2017).

Plant Growth Retardant Potential

Research into the synthesis of bis-quaternary salts of ammonia from aromatic compounds, including derivatives of the chemical , has shown significant potential in influencing plant growth. These compounds have been found to inhibit seedling growth and root formation, suggesting their utility in agricultural sciences for controlling undesired plant proliferation (Sharma, Pabby, & Seth, 2008).

Spectroscopic and Aggregation Behavior

Further investigations into the spectroscopic characterization and aggregation behaviors of related compounds provide deeper insights into their molecular structures and interactions. These studies are foundational for the development of new materials with potential applications in sensing, imaging, and as components in electronic devices (Nycz et al., 2011).

properties

IUPAC Name

1-[2,6-dibromo-4-[2-[3,5-dibromo-4-[3-(diethylamino)-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-3-(diethylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42Br4N2O4/c1-7-34(8-2)15-21(36)17-38-27-23(30)11-19(12-24(27)31)29(5,6)20-13-25(32)28(26(33)14-20)39-18-22(37)16-35(9-3)10-4/h11-14,21-22,36-37H,7-10,15-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLGSYMXSSHNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(COC1=C(C=C(C=C1Br)C(C)(C)C2=CC(=C(C(=C2)Br)OCC(CN(CC)CC)O)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42Br4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

802.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2,6-Dibromo-4-(2-{3,5-dibromo-4-[3-(diethylamino)-2-hydroxypropoxy]phenyl}propan-2-YL)phenoxy]-3-(diethylamino)propan-2-OL

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